2-(1H-Imidazol-1-yl)-8-nitroquinoline
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For example, Radiotracer N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA) was synthesized through acylation chemistry with readily available 4-[18F]fluorobenzyl amine .Molecular Structure Analysis
The structure of imidazole compounds can be solved by direct methods using software like SHELXS-97 and refined by full-matrix least-squares techniques using SHELXL-2014/7 .Chemical Reactions Analysis
The chemical reactions of imidazole compounds can be complex and varied. For example, 1 H NMR (400 MHz, CDCl 3) δ 0.56–0.72 (m, 4H), 1.24–1.30 (m, 1H), 3.75 (s, 3H), 5.56 (s, 1H), 5.74 (s, 1H), 6.64 (s, 1H), 6.76–6.86 (m, 5H), 6.90–6.94 (m, 1H), 7.20–7.21 (m, 2H), 7.46 (s, 1H); 13 C NMR (100 MHz, CDCl 3) δ 7.2, 10.5, 13.9, 55.4, 62.2, 98.4, 112.7 (d, 2JCF =21.9 Hz), 113.7, 113.9, 114.2 (d, 2JCF =21.9 Hz), 124.0 (d, 3JCF =7.6 Hz), 125.9, 127.9, 128.7, 130.3 (d, 3JCF =6.7 Hz), 135.0, 139.6, 145.1, 156.1, 160.6 (d, 1JCF =242.2 Hz); HRMS calcd for C 22 H 20 FN 3 O (M + +H): 362.1669, found: 362.1673 .Physical and Chemical Properties Analysis
Imidazole compounds generally have a molecular weight around 112.13 g/mol . They usually have a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . They also typically have a rotatable bond count of 2 .Scientific Research Applications
Catalysis and Material Science
A study by Wang et al. (2009) focused on nickel complexes bearing similar imidazole-quinoline structures, demonstrating their catalytic activities in ethylene oligomerization. These complexes exhibited good to high catalytic activities and selectivities, suggesting potential applications in industrial catalysis and material science Wang, R. Gao, X. Hao, & W.‐H. Sun, 2009.
Organic Electronics
Chen et al. (2005) reported on a new imidazolylquinoline compound with potential applications in organic thin film transistors. This research highlights the relevance of imidazolylquinoline derivatives in the development of electronic materials, possibly paving the way for advancements in organic electronics T. Chen, A. Yeh, & J. Chen, 2005.
Biological Applications
Research on imidazole-quinoline derivatives has also extended to biological applications. For instance, Moghadam et al. (2016) synthesized palladium(II) complexes of imidazole derivatives, assessing their cytotoxicity and potential as anticancer agents. This study indicates the promising bioactivity of such compounds, which could be explored further for therapeutic applications M. Moghadam, A. Divsalar, A. Shahrnoy, & A. Saboury, 2016.
Antimicrobial and Antifungal Activity
Another facet of research involves the antimicrobial and antifungal properties of metal complexes derived from imidazolylquinoline derivatives. Moghadam et al. (2017) synthesized Ni(II) and Cu(II) complexes and assessed their biological activities against various microorganisms, revealing that these complexes could serve as potent antimicrobial and antifungal agents M. Moghadam, A. Divsalar, M. Zare, R. Gholizadeh, D. Mahalleh, L. Saghatforosh, & S. Sanati, 2017.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various changes that contribute to their broad range of biological activities .
Properties
IUPAC Name |
2-imidazol-1-yl-8-nitroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-3-1-2-9-4-5-11(14-12(9)10)15-7-6-13-8-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMJXXGOLLYBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287054 | |
Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330663-15-5 | |
Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330663-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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